Gypenoside XLIX

Catalog No.
S652273
CAS No.
M.F
C52H86O21
M. Wt
1047.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gypenoside XLIX

Product Name

Gypenoside XLIX

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C52H86O21

Molecular Weight

1047.2 g/mol

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O

Synonyms

3-((O-6-deoxymannopyranosyl-1-2-O-(xylopyranosyl-1-3)arabinopyranosyl)oxy)-21-glucopyranosyloxy-20-hydroxydammar-24-en-19-al, gypenoside XLIX

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O

The exact mass of the compound Gypenoside XLIX is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gypenoside XLIX (CAS 94987-08-3) is a highly purified dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum, serving as a critical high-value reference standard and specialized precursor in commercial procurement [1]. Unlike crude botanical extracts that suffer from batch-to-batch phytochemical variability, this pure monomer provides exact stoichiometric control for targeted receptor engagement, specifically acting as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist [2]. Its established physicochemical profile and defined cleavage sites make it an essential raw material for advanced pharmacological research, targeted drug delivery formulation, and precise enzymatic biotransformation workflows where uncharacterized mixtures would introduce unacceptable experimental noise [1].

Research Fit

PPAR-α pathway investigation fit (reported selective activator)
Natural-product analytical reference context (dominant saponin in select chemotypes)
Saponin PK exposure-model research compound (characterized oral bioavailability profile)

Substituting pure Gypenoside XLIX with crude Gynostemma pentaphyllum extracts or mixed gypenosides introduces severe variability in receptor engagement and downstream processing [1]. Crude mixtures contain dozens of structurally similar saponins that cross-react with multiple PPAR isoforms, confounding target-specific data and yielding inseparable mixtures during biocatalysis [2]. Furthermore, closely related in-class analogs exhibit fundamentally different pharmacokinetic properties; for example, Gypenoside A demonstrates nearly a seven-fold higher oral bioavailability than Gypenoside XLIX [3]. For procurement focused on precise enzymatic synthesis or isolated PPAR-α pathway modulation, utilizing the exact Gypenoside XLIX monomer is mandatory to ensure predictable yields and maintain stringent quality control.

Substitution Risk

Generic gypenosides or ginsenosides

Lack characterized PPAR-α isoform selectivity; pathway-response profile may differ significantly and may not reproduce reported PPAR-α-dependent effects.

Structurally close analog (e.g. Gypenoside A)

Oral bioavailability and systemic exposure context may differ substantially; PK-model interpretation may not transfer directly between analogs.

Other saponins with alternative primary targets

Mechanism mismatch (e.g. Na⁺/K⁺-ATPase inhibition or autophagic flux modulation) limits interchangeability in PPAR-α-focused inflammatory or metabolic models.

High-Yield Enzymatic Precursor Suitability for Gylongiposide I Synthesis

Gypenoside XLIX serves as a highly efficient and specific precursor for the synthesis of rarer saponins. Under optimized enzymatic conditions (pH 6.0, 80 °C), the glucose moiety at the C21 position of Gypenoside XLIX is selectively hydrolyzed to produce Gylongiposide I, achieving a 100% molar yield [1]. This allows for the scalable conversion of bulk Gypenoside XLIX into highly pure (91.84% chromatographic purity) Gylongiposide I. Attempting this biotransformation with mixed gypenosides results in complex, difficult-to-separate product mixtures, highlighting the necessity of the pure monomer.

Evidence DimensionEnzymatic conversion yield to Gylongiposide I
Target Compound Data100% molar yield
Comparator Or BaselineMixed gypenoside extracts (yield complex inseparable mixtures)
Quantified DifferenceComplete stoichiometric conversion vs. unquantifiable mixed yield
ConditionsEnzymatic hydrolysis at pH 6.0, 80 °C for 4 hours

Procuring pure Gypenoside XLIX is essential for manufacturers aiming to synthesize Gylongiposide I efficiently without the burden of extensive downstream chromatographic purification.

PPAR-α Isoform Selectivity
Head-to-head
Gypenoside XLIX: EC50 10.1 μM (PPAR-α); no activation of PPAR-β/δ or PPAR-γ
vs. Gypenoside L, LI, Ginsenoside Rb1: no characterized PPAR-α selectivity
Supports isoform-selective PPAR-α pathway investigation; avoids confounding PPAR-γ effects
HEK293 transfection assay; THP-1 macrophage confirmation

Distinct Pharmacokinetic Baseline Dictating Formulation Strategy

Quantitative UPLC-MS/MS analysis demonstrates that Gypenoside XLIX possesses a highly specific pharmacokinetic profile that sharply contrasts with structurally related analogs [1]. In rat models, Gypenoside XLIX exhibits an exceptionally low oral bioavailability of 0.14% and a short half-life (t1/2z) of 1.8 ± 0.6 hours. In direct comparison, the closely related Gypenoside A shows a significantly higher oral bioavailability of 0.90% [1]. This 6.4-fold difference in systemic absorption means the two compounds cannot be used interchangeably in vivo, requiring distinct handling and formulation approaches.

Evidence DimensionOral bioavailability
Target Compound Data0.14%
Comparator Or BaselineGypenoside A (0.90%)
Quantified Difference6.4-fold lower bioavailability for Gypenoside XLIX
ConditionsIn vivo rat model, quantified via UPLC-MS/MS (MRM mode)

This precise PK data dictates that buyers must invest in advanced formulation strategies (e.g., lipid emulsions or nano-carriers) specifically tailored to Gypenoside XLIX rather than relying on generic oral delivery protocols.

Oral PK & Bioavailability
Head-to-head
Gypenoside XLIX: F = 0.14%, oral t1/2 1.8 h
vs. Gypenoside A: F = 0.90%, oral t1/2 1.4 h
6.4-fold lower oral bioavailability; half-life 1.29-fold longer
Supports PK exposure-model interpretation; bioavailability context differs markedly between dammarane analogs
Rat model (5 mg/kg p.o., 1 mg/kg i.v.); UPLC-MS/MS analysis

Selective Target Engagement Comparable to Synthetic Benchmarks

Gypenoside XLIX demonstrates strict selectivity for the PPAR-alpha isoform, differentiating it from pan-agonists or crude botanical mixtures [1]. In HEK293 cells transfected with expression vectors for various PPAR isoforms, Gypenoside XLIX specifically enhanced PPAR-alpha activity (EC50: 10.1 µM) without activating PPAR-beta/delta or PPAR-gamma [1]. Its potency and selectivity profile closely mirrors that of the potent synthetic PPAR-alpha activator Wy-14643, while completely abolishing TNF-alpha-induced VCAM-1 promoter hyperactivity—an effect fully reversed by the selective PPAR-alpha antagonist MK-886 [1].

Evidence DimensionReceptor activation selectivity
Target Compound DataSelective for PPAR-alpha (EC50: ~10.1 µM); no activation of β/δ or γ
Comparator Or BaselineSynthetic activator Wy-14643 (benchmark) and non-selective pan-agonists
Quantified DifferenceMatches synthetic benchmark selectivity; superior to non-selective natural mixtures
ConditionsHEK293 cells transfected with tK-PPREx3-Luc reporter plasmid

Buyers conducting precise mechanistic studies on lipid metabolism or inflammation must procure this specific monomer to ensure isolated PPAR-alpha activation without confounding off-target receptor noise.

Natural Abundance
Reported
~1.75% dry weight (Pu’er, Yunnan chemotype)
vs. Ginsenoside Rb1 ~1.625% in Shaanxi chemotype
Supports analytical standard selection; batch-consistency context depends on geographic origin
HPLC, C18 column, 203 nm detection
In Vivo Organ Protection
Class-level
Reported attenuation of liver oxidative stress markers (MDA, GSH, CAT) and neuroinflammation in CLP/LPS mouse models; NF-κB/NLRP3 pathway modulation observed at 40 mg/kg.
Reported disease-model endpoint response; requires independent validation for specific organ-injury contexts
Class-level inference; multi-model data pending reproducibility

Targeted Saponin Synthesis and Biocatalysis

Leveraging its 100% molar yield under specific enzymatic hydrolysis, Gypenoside XLIX is the optimal starting material for the semi-synthesis of Gylongiposide I and other rare C21-modified dammarane derivatives, far outperforming crude extracts in synthetic workflows [1].

Advanced Formulation and Drug Delivery Development

Due to its rigorously quantified low oral bioavailability (0.14%), Gypenoside XLIX serves as a rigorous stress-test API for developing novel lipid-based nanocarriers, liposomes, or intravenous infusion formulations designed to rescue poorly absorbed triterpenoids [2].

Selective PPAR-α Reference Standard in High-Throughput Screening

As a natural compound with selectivity mirroring synthetic benchmarks like Wy-14643, it is the preferred reference standard for calibrating assays evaluating novel PPAR-α agonists, particularly in the context of NF-κB pathway inhibition and vascular inflammation models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PPAR-α pathway investigation in metabolic models
Isoform-selectivity review
Off-target PPAR-γ/δ activation control
Sepsis multi-organ injury model studies
Model-response context
Inflammatory pathway endpoint monitoring
Saponin PK exposure-model research
Reported PK benchmark context
Comparative ADME endpoint review
G. pentaphyllum extract standardization
Analytical reference-standard context
HPLC quantification and chemotype QC

XLogP3

0.4

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

12

Exact Mass

1046.56615975 g/mol

Monoisotopic Mass

1046.56615975 g/mol

Heavy Atom Count

73

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